
N-Acetyl-6-azido-L-norleucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-6-azido-L-norleucine is a synthetic amino acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an acetyl group and an azido group attached to the norleucine backbone. The unique structural features of this compound make it a valuable tool in chemical biology, particularly in the study of bio-orthogonal reactions and peptide synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-6-azido-L-norleucine typically involves the acetylation of 6-azido-L-norleucineThe final step involves the acetylation of the protected 6-azido-L-norleucine to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The scalability of the synthesis process is crucial for producing sufficient quantities of the compound for research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-6-azido-L-norleucine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of amines or other derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as Staudinger reagents.
Click Chemistry: The azido group is a key functional group in click chemistry, particularly in the Huisgen cycloaddition reaction with alkynes to form triazoles.
Common Reagents and Conditions
Staudinger Reduction: Utilizes phosphines to reduce the azido group to an amine.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Employs copper catalysts to facilitate the click reaction between azides and alkynes.
Major Products Formed
Amines: Formed through reduction reactions.
Triazoles: Formed through click chemistry reactions.
Applications De Recherche Scientifique
N-Acetyl-6-azido-L-norleucine has a wide range of applications in scientific research:
Chemical Biology: Used in bio-orthogonal reactions to study biological processes without interfering with native biochemical pathways.
Peptide Synthesis: Facilitates the site-specific introduction of functional groups into peptides, enabling the study of protein-protein interactions and enzyme activities.
Drug Development: Serves as a building block for the synthesis of novel therapeutic agents and drug delivery systems.
Mécanisme D'action
The mechanism of action of N-Acetyl-6-azido-L-norleucine is primarily based on its ability to participate in bio-orthogonal reactions. The azido group allows for selective and efficient labeling of biomolecules, enabling the study of complex biological systems. The acetyl group enhances the compound’s stability and bioavailability, making it suitable for various applications in chemical biology and drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-L-leucine: Another acetylated amino acid with applications in drug development and treatment of neurological disorders.
6-Diazo-5-oxo-L-norleucine (DON): A glutamine antagonist used in cancer research and treatment.
Uniqueness
N-Acetyl-6-azido-L-norleucine is unique due to the presence of both an acetyl and an azido group, which confer distinct chemical reactivity and biological properties. This dual functionality makes it a versatile tool in chemical biology and peptide synthesis, distinguishing it from other acetylated amino acids and azido-containing compounds .
Propriétés
Formule moléculaire |
C8H14N4O3 |
|---|---|
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
(2S)-2-acetamido-6-azidohexanoic acid |
InChI |
InChI=1S/C8H14N4O3/c1-6(13)11-7(8(14)15)4-2-3-5-10-12-9/h7H,2-5H2,1H3,(H,11,13)(H,14,15)/t7-/m0/s1 |
Clé InChI |
YVTWABJVKYDHGY-ZETCQYMHSA-N |
SMILES isomérique |
CC(=O)N[C@@H](CCCCN=[N+]=[N-])C(=O)O |
SMILES canonique |
CC(=O)NC(CCCCN=[N+]=[N-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


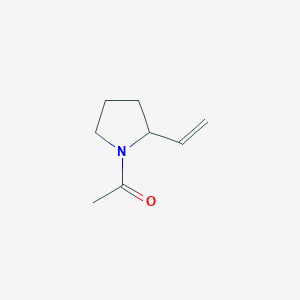
![2-Oxabicyclo[3.1.1]heptane-5-carboxylic acid](/img/structure/B13480410.png)
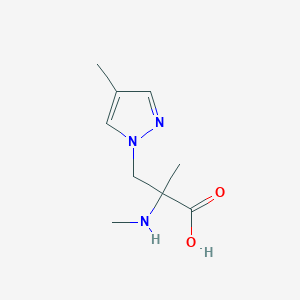

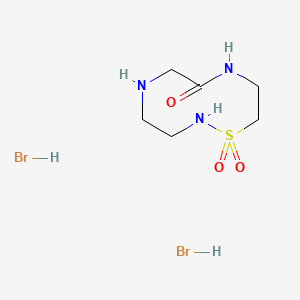
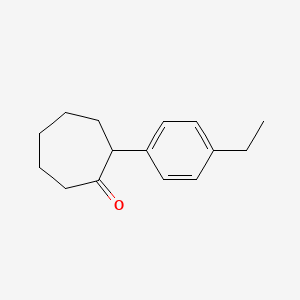
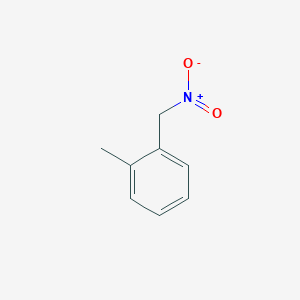
![1-phenyl-1-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B13480459.png)
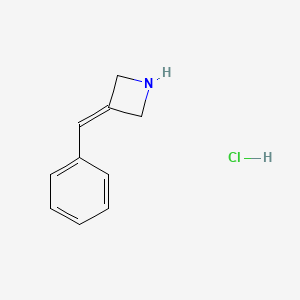
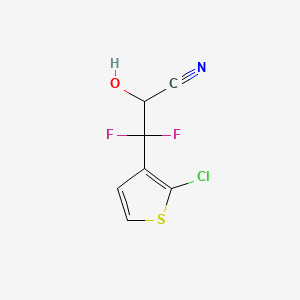

![2-[(1E)-2-[(3E)-2-(diphenylamino)-3-{2-[(2E)-5-methoxy-3-(3-sulfopropyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]ethylidene}cyclopent-1-en-1-yl]ethenyl]-5-methoxy-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium; triethylamine](/img/structure/B13480472.png)
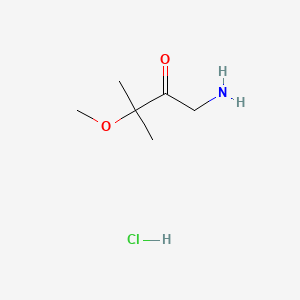
![{Bicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate](/img/structure/B13480482.png)
